Cibinetide is synthesized in laboratories, utilizing techniques that mimic the natural processes of peptide formation. The compound is not found naturally in significant quantities but is instead produced through chemical synthesis.
Cibinetide falls under the category of peptides and is specifically classified as a neuroprotective agent. Its primary function revolves around promoting cell survival and regeneration, particularly in neural tissues.
The synthesis of Cibinetide typically involves solid-phase peptide synthesis, a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
Cibinetide's molecular structure consists of a specific sequence of amino acids that confer its biological activity. The precise sequence and arrangement of these amino acids are critical for its function.
Cibinetide can undergo various chemical reactions typical of peptides, including hydrolysis and oxidation. These reactions can affect its stability and efficacy.
Cibinetide exerts its effects primarily through neuroprotective mechanisms. It interacts with specific receptors on neuronal cells, promoting survival pathways while inhibiting apoptosis (programmed cell death).
Comprehensive stability studies indicate that Cibinetide retains its activity over a range of temperatures and pH levels commonly encountered in biological systems.
Cibinetide has shown promise in several areas:
Cibinetide (chemical name: Glp-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser) is an 11-amino acid linear peptide engineered to replicate the three-dimensional conformation of the helix B surface domain (HBSP) of erythropoietin (EPO). Its primary sequence incorporates an N-terminal pyroglutamate (Glp) residue, which replaces the native EPO glutamic acid at position 15. This modification enhances metabolic stability by reducing susceptibility to aminopeptidase degradation. The spatial arrangement of key residues—Glu³, Arg⁶, and Leu⁷—creates a solvent-exposed electrostatic patch that topologically mimics EPO's receptor-binding interface [2] [6].
Biophysical analyses confirm that cibinetide adopts a flexible helical structure in aqueous solutions, with its C-terminal serine residues permitting conformational adaptability upon receptor binding. Unlike full-length EPO (34 kDa glycoprotein), cibinetide's low molecular weight (1,257.31 Da) and absence of glycosylation sites eliminate hematopoietic activity while retaining tissue-protective properties [2] [6]. Computational modeling reveals that the peptide's amphipathic character enables selective engagement with non-hematopoietic receptors through charge complementarity [3].
Table 1: Structural Comparison of Cibinetide and Erythropoietin
Feature | Cibinetide | Erythropoietin (EPO) |
---|---|---|
Molecular Weight | 1,257.31 Da | 34 kDa |
Amino Acid Sequence | Glp-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser | Complex globular protein (165 aa) |
Key Functional Domain | Helix B mimetic | Native helix B (residues 58-82) |
Glycosylation Sites | None | Three N-linked, one O-linked |
Structural Flexibility | High (unstructured C-terminus) | Low (constrained by disulfides) |
The proposed innate repair receptor (IRR) is a heteromeric complex consisting of the erythropoietin receptor (EPOR) and the beta-common receptor (βcR/CD131). Immunoprecipitation studies initially suggested that tissue injury triggers membrane translocation of pre-formed EPOR/CD131 heterodimers. This complex purportedly serves as the primary signalosome for cibinetide, activating cytoprotective pathways distinct from EPO's hematopoietic homodimer [1] [2].
Controversy arises from biophysical investigations. Surface plasmon resonance (SPR) and analytical ultracentrifugation experiments demonstrate no direct interaction between recombinant extracellular domains of EPOR and CD131, either in the presence or absence of cibinetide. Genetic knockout models further complicate this paradigm: While Brines et al. reported impaired tissue repair in Csf2rb⁻/⁻ (CD131-deficient) mice, Kanellakis et al. observed intact cardioprotection by EPO derivatives in the same model [3]. This implies that cibinetide's effects may involve:
Table 2: Experimental Evidence for IRR Heterodimer Existence
Study Type | Supporting Evidence | Contradictory Evidence |
---|---|---|
Genetic Knockout | Impaired wound healing in CD131⁻/⁻ mice [1] | Normal EPO-mediated cardioprotection in CD131⁻/⁻ mice [3] |
Cell Signaling | JAK2 phosphorylation in EPOR/CD131-coexpressing cells [3] | No STAT5 activation via CD131 in erythroid lineages [3] |
Biophysical Analysis | Co-immunoprecipitation in stressed tissues [1] | No EPOR-CD131 binding by SPR/ultracentrifugation [3] |
Cibinetide exhibits high functional selectivity for the proposed IRR over the classical EPOR homodimer. Radioligand displacement assays show 500-fold lower affinity for hematopoietic EPOR (Kd ≈ 1-2 µM vs. EPO's Kd = 100-200 pM). This selectivity arises from cibinetide's optimized interaction with the EPOR-CD131 interface: Molecular dynamics simulations suggest that Arg⁶ forms salt bridges with EPOR D43, while Glp¹ and Glu³ stabilize CD131 via hydrophobic contacts [2] [6].
Functional validation comes from disease models:
Despite these functional correlates, direct measurement of cibinetide-IRR binding kinetics remains elusive due to the receptor complex's instability in isolation. Competition binding using CD131-transfected cells indicates a Kd range of 10-100 nM, though methodological limitations persist [3] [6].
Cibinetide's engagement with the IRR initiates signaling cascades fundamentally distinct from EPO's hematopoietic signaling:
Divergent Kinetics:
Pathway Specificity:
Pathway | EPOR Homodimer | IRR Complex |
---|---|---|
JAK2-STAT5 | Strong activation | Weak/non-canonical activation |
PI3K-AKT | Moderate activation | Robust activation (tissue repair) |
NF-κB | Inflammatory induction | Anti-inflammatory suppression |
NO Synthase | Limited involvement | Critical upregulation |
Mechanistically, cibinetide binding to IRR recruits Src homology 2 domain-containing phosphatases (SHP-1/2), which:
Transcriptomic analyses reveal that cibinetide upregulates tissue reparative genes (e.g., HO-1, SOCS3) while suppressing pro-inflammatory mediators (TNFα, IL-6). This contrasts with EPO's homodimer signaling, which upregulates erythroid-specific genes (GATA1, BCL-xL) and can exacerbate inflammation. The dichotomy explains cibinetide's therapeutic effects in diabetic complications without increasing hematocrit [1] [8].
Table 3: Functional Consequences of Receptor Activation
Parameter | EPOR Homodimer (EPO) | IRR Complex (Cibinetide) |
---|---|---|
Hematopoiesis | Potent stimulation | No effect |
Anti-apoptotic Activity | Moderate (erythroid-specific) | Strong (multi-tissue) |
Angiogenic Modulation | Variable (VEGF induction) | Stabilization (barrier integrity) |
Inflammatory Outcome | Pro-inflammatory at high doses | Consistently anti-inflammatory |
Neuroprotective Role | Limited by thrombotic risk | Robust (pain modulation, neuron survival) |
Compound Nomenclature
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7